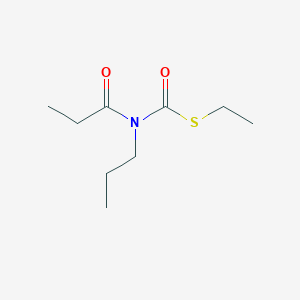![molecular formula C14H15ClO4 B14264115 Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate CAS No. 164527-51-9](/img/structure/B14264115.png)
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate is an organic compound with the molecular formula C14H15ClO4 It is a derivative of propanedioic acid and features a chlorophenyl group attached to a prop-2-en-1-yl chain
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-chlorophenyl)prop-2-enoic acid
Reduction: Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanediol
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Dimethyl 2-[3-(4-chlorophenyl)prop-2-enyl]propanedioate
- Dimethyl 3-(4-chlorophenyl)-2-propenylmalonate
- Propanedioic acid, [(2E)-3-(4-chlorophenyl)-2-propenyl]-,dimethyl ester
Uniqueness
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate is unique due to its specific structural features, such as the presence of a chlorophenyl group and the prop-2-en-1-yl chain
特性
CAS番号 |
164527-51-9 |
|---|---|
分子式 |
C14H15ClO4 |
分子量 |
282.72 g/mol |
IUPAC名 |
dimethyl 2-[3-(4-chlorophenyl)prop-2-enyl]propanedioate |
InChI |
InChI=1S/C14H15ClO4/c1-18-13(16)12(14(17)19-2)5-3-4-10-6-8-11(15)9-7-10/h3-4,6-9,12H,5H2,1-2H3 |
InChIキー |
ABARYEIIAAJSGB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC=CC1=CC=C(C=C1)Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Trimethyl[2-(phenylselanyl)-3-(phenylsulfanyl)propyl]silane](/img/structure/B14264055.png)
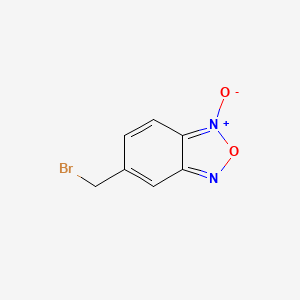

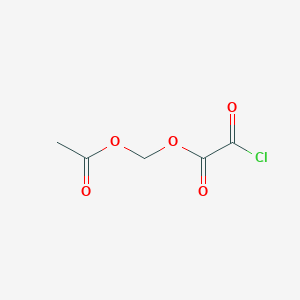
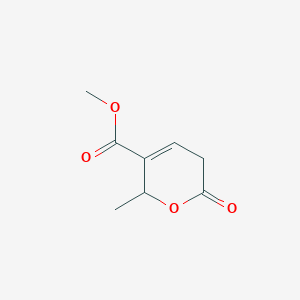
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)

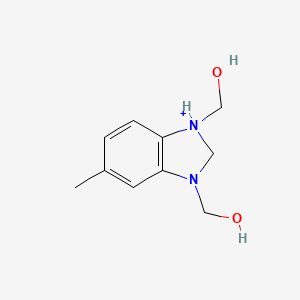
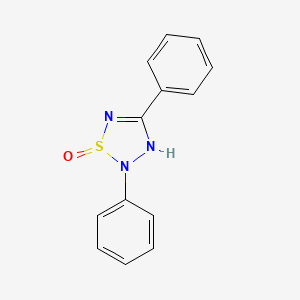


![1-[1-Methyl-4-(pyridin-2-yl)piperidin-4-yl]propan-1-one](/img/structure/B14264116.png)
